molecular formula C7H8N2OS B1595064 {6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol CAS No. 76919-40-9

{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol

Cat. No. B1595064
CAS RN: 76919-40-9
M. Wt: 168.22 g/mol
InChI Key: RNCFSVSYFCIZPM-UHFFFAOYSA-N
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Description

“{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol” is a chemical compound with the molecular weight of 168.22 . Its IUPAC name is (6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol” is 1S/C7H8N2OS/c1-5-6(4-10)9-2-3-11-7(9)8-5/h2-3,10H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol” is a powder at room temperature . It has a melting point of 168-171°C .

Scientific Research Applications

Pharmacology: Anticancer Potential

This compound has been investigated for its potential as an anti-proliferative agent against breast cancer cell lines, particularly MCF-7 . It has shown promising results in inhibiting VEGFR-2, a key receptor involved in tumor angiogenesis, suggesting its utility in cancer treatment strategies.

Biochemistry: Enzyme Inhibition

In biochemistry, the compound’s role as an enzyme inhibitor is of interest. It could be used to study the inhibition of specific biochemical pathways, which is crucial for understanding disease mechanisms and developing targeted therapies .

Organic Synthesis: Building Block

The compound serves as a versatile building block in organic synthesis. It can be used to construct complex molecules, including imidazo-thiazole derivatives, which have various biological activities . Its reactivity and stability under different conditions make it a valuable compound for synthetic chemists.

Medicinal Chemistry: Drug Design

In medicinal chemistry, this compound is used in the design and synthesis of new drugs. Its structural motif is common in molecules with significant biological activities, making it a target for the development of new therapeutic agents .

Analytical Chemistry: Reference Standards

“{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol” is used in analytical chemistry as a reference standard for pharmaceutical testing. Its well-defined properties allow for accurate calibration of analytical instruments and validation of analytical methods .

Chemical Engineering: Process Development

In chemical engineering, the compound’s properties are important for process development, including the optimization of reaction conditions and the scaling up of chemical processes. Its behavior in different solvents and temperatures is studied to improve efficiency and yield .

Environmental Science: Eco-Friendly Solvent Applications

The compound’s potential use in green chemistry is explored due to its compatibility with eco-friendly solvents like water. This aligns with the goals of environmental science to develop sustainable and less toxic chemical processes .

Pharmacology: Analgesic and Anti-Inflammatory Activities

Thiazole derivatives, including this compound, have been shown to possess analgesic and anti-inflammatory activities. This opens up research avenues for its application in the development of new pain relief and anti-inflammatory drugs .

Safety and Hazards

The safety information for “{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-5-6(4-10)9-2-3-11-7(9)8-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCFSVSYFCIZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318545
Record name (6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol

CAS RN

76919-40-9
Record name 76919-40-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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